

Bitertanol: A Technical Guide to its Regulatory Status and Safety Profile

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Compound of Interest

Compound Name: *Bitertanol*

Cat. No.: *B1667530*

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Abstract

Bitertanol is a broad-spectrum conazole fungicide effective against a range of fungal diseases in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This technical guide provides a comprehensive overview of the current regulatory status of **bitertanol**, its toxicological profile, and established safety guidelines. The information is presented to support research and development activities related to this compound. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Regulatory Status

The regulatory status of **bitertanol** varies significantly across different jurisdictions, reflecting diverse national and regional risk assessments.

- European Union: **Bitertanol** is not approved for use as a plant protection product in the European Union.^[1] This decision was based on concerns regarding the toxicological relevance of certain impurities.^[1] Consequently, Member States were required to withdraw authorizations for plant protection products containing **bitertanol**. While Codex Alimentarius Maximum Residue Limits (MRLs) were in place, the European Food Safety Authority (EFSA) could not fully assess them due to the lack of toxicological data on the impurities and therefore could not recommend their inclusion in European legislation.^{[1][2]}

- United States: There are no registered uses for **bitertanol** in the United States.[3] However, an import tolerance has been established for residues of **bitertanol** in or on bananas at 0.5 parts per million (ppm).[3][4] This tolerance allows for the importation of bananas treated with **bitertanol** in other countries. The U.S. Environmental Protection Agency (EPA) has concluded that the dietary exposure and risk from this specific use are not of concern.[3][5]
- Codex Alimentarius: The Codex Alimentarius Commission, which sets international food standards, has established MRLs for **bitertanol** in various commodities. For example, the MRL for bananas is 0.5 mg/kg.[3][6]

Safety Guidelines and Toxicological Endpoints

Safety guidelines for **bitertanol** have been established by international bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). These are based on comprehensive toxicological evaluations.

Parameter	Value	Issuing Body/Year	Basis
Acceptable Daily Intake (ADI)	0-0.01 mg/kg bw/day	JMPR/1998[7][8]	Based on a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg bw/day from a one-year study in dogs, with a 100-fold safety factor applied.[7]
Acute Reference Dose (ARfD)	Unnecessary	JMPR/1998[8]	The JMPR concluded that an ARfD was unnecessary as bitertanol is unlikely to present an acute hazard in normal use.

Maximum Residue Limits (MRLs)

MRLs for **bitertanol** have been set by various regulatory bodies to protect consumers. The following table provides a selection of these limits.

Commodity	Codex MRL (mg/kg) [6]	EU MRL (mg/kg)[9] [10]	US Tolerance (ppm) [4]
Banana	0.5	0.01	0.5
Apple	-	0.01	-
Cherry	-	0.01	-
Peach	-	0.01	-
Plum	-	0.01	-
Peanut	-	0.01	-
Cereals	-	0.01	-

Indicates the Limit of
Quantification (LOQ)
as the substance is
not approved.

Toxicological Profile

Bitertanol has been evaluated in a range of toxicological studies to determine its potential hazards to mammals.

Acute Toxicity

Bitertanol exhibits low acute toxicity via the oral, dermal, and inhalation routes in various animal species.[7]

Study	Species	Route	LD50/LC50
Acute Oral LD50	Rat	Oral	>4000 mg/kg bw[7]
Acute Dermal LD50	Rat	Dermal	>5000 mg/kg bw
Acute Inhalation LC50	Rat	Inhalation	>0.225 mg/L (4h)

Short-Term and Long-Term Toxicity & Carcinogenicity

Repeated-dose toxicity studies have identified the liver as a target organ in rodents and dogs.

Study	Species	Duration	Key Findings	NOAEL
Oral Toxicity	Rat	3 months	Increased liver weight, elevated cholesterol levels.[7]	12 mg/kg bw/day[7]
Oral Toxicity	Rat	2 years	Retarded growth at high doses. [11] No evidence of carcinogenicity.	1 mg/kg bw/day[11]
Oral Toxicity	Dog	2 years	Formation of cataracts, conjunctivitis, and mild hepatotoxicity. [11]	1 mg/kg bw/day[7]
Carcinogenicity	Mouse	2 years	Increased liver weights and eosinophilic foci in the liver at high doses. No evidence of carcinogenicity. [7]	25 mg/kg bw/day[7]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have shown effects at maternally toxic doses.

Study	Species	Key Findings	NOAEL (Developmental)
Developmental Toxicity	Rat	Reduced fetal weight and skeletal variations at maternally toxic doses.[7]	10 mg/kg bw/day[7]
Developmental Toxicity	Rabbit	Post-implantation loss at high, maternally toxic doses.	10 mg/kg bw/day

Neurotoxicity

Studies on the effects of **bitertanol** on the nervous system have been conducted. One study in rats indicated that **bitertanol** can increase operant responding but, unlike the related fungicide triadimefon, it did not increase motor activity.[4]

Experimental Protocols

The toxicological studies on **bitertanol** have generally been conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the methodologies for key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

- Objective: To evaluate the sub-chronic oral toxicity of **bitertanol**.
- Test System: Wistar rats, typically 15-20 males and 15-20 females per group.[7]
- Administration: **Bitertanol** is administered in the diet at various concentrations (e.g., 0, 30, 100, or 300 ppm).[7]

- Duration: 90 days.
- Observations:
 - Daily clinical observations for signs of toxicity.
 - Weekly measurements of body weight and food consumption.
 - Hematological and clinical chemistry parameters are analyzed at termination.
 - Gross necropsy and histopathological examination of major organs and tissues.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

- Objective: To assess the potential of **bitertanol** to cause adverse effects on embryonic and fetal development.
- Test System: Pregnant rats (e.g., Sprague-Dawley or Long-Evans strains) and rabbits (e.g., Himalayan or Chinchilla).^[7]
- Administration: Daily oral gavage of **bitertanol** at several dose levels (e.g., 0, 10, 30, 100 mg/kg bw/day) during the period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).^[7]
- Observations (Maternal):
 - Clinical signs of toxicity, body weight, and food consumption are monitored throughout gestation.
 - Gross examination of maternal organs at termination.
- Observations (Fetal):
 - Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

- Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoint: Determination of the NOAEL for both maternal and developmental toxicity.

Mechanism of Action and Signaling Pathways

Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of **bitertanol**, like other conazole fungicides, is the inhibition of ergosterol biosynthesis in fungi.^[11] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. **Bitertanol** specifically inhibits the enzyme sterol 14 α -demethylase, a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by **bitertanol**.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While some fungicides are known to exert their effects through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in fungal development and stress responses, there is currently no direct scientific evidence in the public domain to suggest that **bitertanol** specifically interacts with or modulates the MAPK signaling pathway in fungi. Further research would be required to investigate any potential secondary mechanisms of action involving this or other signaling cascades.

Conclusion

Bitertanol is an effective fungicide whose use is restricted in several major jurisdictions due to toxicological concerns, primarily related to impurities. Its safety profile is well-characterized through extensive toxicological studies, which have established an ADI of 0-0.01 mg/kg bw/day. The primary mechanism of action is the inhibition of ergosterol biosynthesis, a target specific to fungi. While an import tolerance allows for its presence in certain foods in the US, its broader use is limited by regulatory decisions in regions like the EU. This technical guide provides a

consolidated resource for professionals engaged in the research and development of fungicides and related compounds.

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